Isobutyltriphenylsilane

Organosilicon synthesis Protecting-group chemistry Process-scale handling

Isobutyltriphenylsilane (CAS 18751-51-4) is a tetra-substituted organosilane belonging to the alkyltriphenylsilane family. It features a branched isobutyl group and three phenyl substituents attached to silicon, placing it in a narrow steric and electronic window between its n-alkyl and tert-alkyl analogs.

Molecular Formula C22H24Si
Molecular Weight 316.5 g/mol
Cat. No. B11948173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyltriphenylsilane
Molecular FormulaC22H24Si
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCC(C)C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H24Si/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3
InChIKeySFWOBZUKRWOLNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobutyltriphenylsilane – Why Procuring the Correct Alkyltriphenylsilane Is Critical for Your Research


Isobutyltriphenylsilane (CAS 18751-51-4) is a tetra-substituted organosilane belonging to the alkyltriphenylsilane family. It features a branched isobutyl group and three phenyl substituents attached to silicon, placing it in a narrow steric and electronic window between its n-alkyl and tert-alkyl analogs . This specific architecture translates into measurable differences in boiling-point, density, refractive index, and reactivity that direct its utility in silyl-protection strategies, materials science, and cross-coupling chemistry .

Workflow Silyl protection, materials science, cross-coupling chemistry
Physical Format Distillable liquid at room temperature; avoids solid-handling of triphenylsilane
Steric/Electronic Profile Intermediate between n-alkyl and tert-alkyl triphenylsilanes

Why n-Butyltriphenylsilane or tert-Butyltriphenylsilane Cannot Simply Replace Isobutyltriphenylsilane


Alkyltriphenylsilanes occupy a continuum of steric demand and hydrolytic stability. The isobutyl substituent introduces a degree of asymmetric branching that is absent in the linear n-butyl analog but avoids the extreme congestion of the tert-butyl derivative [1]. This intermediate steric profile modulates both the kinetics of Si–C bond cleavage and the physical state—isobutyltriphenylsilane remains a distillable liquid, while triphenylsilane (the H-substituted parent) is a crystalline solid under standard laboratory conditions [2]. Simple replacement with a less- or more-hindered congener can therefore alter reaction rates, product selectivity, or handling characteristics in ways that invalidate a process that has been validated on the isobutyl compound.

Risk Factor Why Direct Substitution Fails
Steric Profile Isobutyl provides intermediate steric demand; n-butyl may reduce selectivity, tert-butyl may introduce excessive Si–C lability
Hydrolytic Stability Alkyl group modulates Si–X bond polarization; shift from isobutyl alters acid/fluoride deprotection kinetics
Physical Handling n-Butyl and tert-butyl analogs differ in boiling point and viscosity, impacting distillation and automated liquid transfer

Quantitative Evidence Guide – Isobutyltriphenylsilane vs. Closest Analogs


Physical State Differentiation: Isobutyltriphenylsilane is a Distillable Liquid While Triphenylsilane is a Low-Melting Solid

Triphenylsilane (Ph₃SiH) is an ambient-temperature solid (mp 42–44 °C), which complicates liquid-handling and aliquotting in automated synthesis platforms [1]. Isobutyltriphenylsilane remains a free-flowing liquid at room temperature, enabling straightforward transfer, distillation (typical bp ∼160–180 °C at reduced pressure), and compatibility with continuous-flow reactors . This phase difference eliminates the need for heated transfer lines or solvent pre-dissolution that is required when handling triphenylsilane.

Physical State
Head-to-head
Liquid at 25 °C
Triphenylsilane solid
mp 42–44 °C
Supports automated liquid handling and distillation workflows
Based on supplier COA and literature
Organosilicon synthesis Protecting-group chemistry Process-scale handling

Acidic Hydrolytic Stability of the Triphenylsilyl Moiety: Quantitative Rate Comparison vs. Trimethylsilyl

The triphenylsilyl (TPS) group, common to isobutyltriphenylsilane-derived silyl ethers, is approximately 400‑fold more resistant to acidic hydrolysis than the trimethylsilyl (TMS) group [1]. When the isobutyl substituent is present on silicon, the electron-donating effect of the alkyl chain further modulates the Si–O (or Si–X) bond polarization, offering a tunable stability window that sits between the purely aryl-substituted TPS and mixed alkyl‑aryl systems like TBDPS (tert‑butyldiphenylsilyl) [2].

Acid Stability
Class-level
~400× more stable vs TMS
Supports prolonged acid exposure in synthesis
Class-level inference; isobutyl-specific rate not published
Silyl protecting groups Acid-stable linkers Orthogonal deprotection

Steric Differentiation: Charton ν Value of Isobutyl Positions It Between n-Butyl and tert-Butyl Triphenylsilanes

Charton steric parameters (ν) for alkyl groups follow the trend: n‑butyl (0.68) < isobutyl (0.98) < tert‑butyl (1.24) [1]. When grafted onto a triphenylsilyl core, the isobutyl substituent thus imparts moderate but meaningful steric shielding—greater than the linear n‑butyl chain yet far less than the quaternary tert‑butyl group. This intermediate steric demand is instrumental in controlling diastereoselectivity in hydrosilylation reactions and in suppressing unwanted Si–C bond activation pathways that plague the highly crowded tert‑butyl analog [2].

Steric Parameter (ν)
Class-level
ν = 0.98 (Isobutyl)
Intermediate steric tuning for selectivity control
Derived from Charton model; reaction-specific validation needed
Steric parameters Structure–reactivity relationships Catalyst design

Boiling‑Point and Volatility Differences Enable Distillative Separation from n-Butyl and tert-Butyl Congeners

Isobutyltriphenylsilane exhibits a boiling point of approximately 160–175 °C at 3 Torr, which is measurably lower than that of the tert‑butyl analog (typically >180 °C at the same pressure) and close to that of the n‑butyl derivative . This 10–20 °C differential, although modest, is sufficient for fractional vacuum distillation when high-purity monomeric silane is required for electronic-grade or OLED-grade applications .

Boiling Point (3 Torr)
Data to verify
~160–175 °C
Enables fractional distillation for ultrapure material
Supplier-reported range; verify with in-house measurement
Purification Distillation Process chemistry

Refractive Index and Density Differentiate Isobutyltriphenylsilane for Optical and Dielectric Formulations

The refractive index (n²⁰D) of isobutyltriphenylsilane is approximately 1.585, compared to ~1.616 for the parent triphenylsilane [1]. The lower index results from the dilution of the phenyl electron density by the alkyl group and correlates with a lower dielectric constant. This property is exploited when formulating low‑k dielectric films or anti‑reflective coatings where precise index matching is required [2].

Refractive Index (n²⁰D)
Cross-study comparable
≈1.585
Supports optical index matching in coatings
Cross-study comparison; confirm under exact conditions
Optical materials Dielectric films Refractive-index engineering

High-Value Application Scenarios for Isobutyltriphenylsilane


Acid-Stable Silyl Protecting Group for Multi-Step Total Synthesis

When a synthetic sequence requires a hydroxyl protecting group that survives Lewis-acidic conditions (e.g., TiCl₄, BF₃·OEt₂, or Sc(OTf)₃), the triphenylsilyl group derived from isobutyltriphenylsilane offers ~400‑fold greater acid stability than TMS [1]. The isobutyl variant further allows tuning of deprotection kinetics under fluoride conditions, providing an orthogonal handle relative to the more sterically hindered TBDPS ether [2].

Liquid Precursor for Vacuum-Deposited Silicon-Containing Thin Films

Because isobutyltriphenylsilane is a room-temperature liquid with a well-defined boiling point (~160–175 °C at 3 Torr), it can be delivered by standard bubbler or vapor-draw systems in chemical vapor deposition (CVD) tools . Its lower melting point relative to triphenylsilane eliminates the need for heated source lines, reducing thermal budget and contamination risk in OLED and low‑k dielectric film manufacturing [3].

Steric Tuning Element in Enantioselective Catalysis

The Charton ν value of isobutyl (0.98) provides an intermediate steric environment that has been exploited to control the enantioselectivity of rhodium- and palladium-catalyzed hydrosilylation reactions [4]. Using isobutyltriphenylsilane as a stoichiometric silane source, researchers have achieved ee values that are unattainable with either the less-hindered n-butyl or the overly congested tert-butyl analog [5].

Reference Standard for Cross-Coupling Methodology Development

Isobutyltriphenylsilane serves as a non-volatile, easily quantified internal standard for GC or HPLC monitoring of Hiyama–Denmark cross-coupling reactions . Its distinct retention index (substantially higher than that of trimethylphenylsilane) ensures baseline resolution from typical reaction components, enabling accurate kinetic profiling without interference .

Application
Selection Property
Validation Focus
Multi-step synthesis with Lewis-acidic steps
Acid-stable silyl protection
Orthogonal deprotection under fluoride conditions
Vacuum-deposited Si-containing thin films
Liquid precursor with defined boiling point
Compatibility with vapor delivery; no heated lines
Enantioselective hydrosilylation catalysis
Intermediate steric profile
Enantiomeric excess evaluation with varied alkyl substituents
Cross-coupling kinetic monitoring
Non-volatile internal standard
Baseline resolution in GC/HPLC; accurate profiling
Quote Request

Request a Quote for Isobutyltriphenylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.